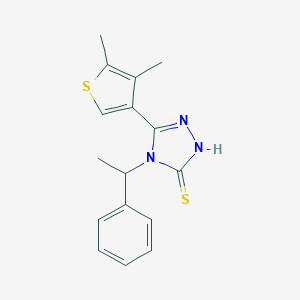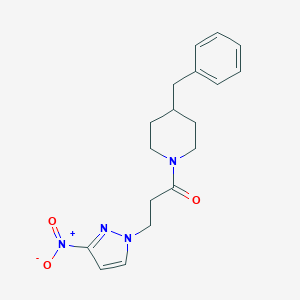![molecular formula C21H20BrNO2 B456224 6-BROMO-2-[4-(SEC-BUTYL)PHENYL]-3-METHYL-4-QUINOLINECARBOXYLIC ACID](/img/structure/B456224.png)
6-BROMO-2-[4-(SEC-BUTYL)PHENYL]-3-METHYL-4-QUINOLINECARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-2-[4-(SEC-BUTYL)PHENYL]-3-METHYL-4-QUINOLINECARBOXYLIC ACID is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a butan-2-yl group attached to the phenyl ring, and a carboxylic acid group at the 4th position of the quinoline ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-[4-(SEC-BUTYL)PHENYL]-3-METHYL-4-QUINOLINECARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Alkylation: The butan-2-yl group can be introduced via Friedel-Crafts alkylation using butan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-2-[4-(SEC-BUTYL)PHENYL]-3-METHYL-4-QUINOLINECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Ammonia (NH3), thiols (RSH), alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols or amines.
Scientific Research Applications
6-BROMO-2-[4-(SEC-BUTYL)PHENYL]-3-METHYL-4-QUINOLINECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 6-BROMO-2-[4-(SEC-BUTYL)PHENYL]-3-METHYL-4-QUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Intercalating into DNA or RNA, thereby affecting transcription and replication processes.
Modulating Receptors: Binding to and modulating the activity of specific receptors on cell surfaces, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenylquinoline-4-carboxylic acid: Similar structure but lacks the butan-2-yl group.
2-[4-(Butan-2-yl)phenyl]quinoline-4-carboxylic acid: Similar structure but lacks the bromine atom.
3-Methylquinoline-4-carboxylic acid: Similar structure but lacks both the bromine atom and the butan-2-yl group.
Uniqueness
6-BROMO-2-[4-(SEC-BUTYL)PHENYL]-3-METHYL-4-QUINOLINECARBOXYLIC ACID is unique due to the combination of its bromine atom, butan-2-yl group, and carboxylic acid functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H20BrNO2 |
|---|---|
Molecular Weight |
398.3g/mol |
IUPAC Name |
6-bromo-2-(4-butan-2-ylphenyl)-3-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C21H20BrNO2/c1-4-12(2)14-5-7-15(8-6-14)20-13(3)19(21(24)25)17-11-16(22)9-10-18(17)23-20/h5-12H,4H2,1-3H3,(H,24,25) |
InChI Key |
YMJMVVCOCCXSSD-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2C)C(=O)O |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B456141.png)
![2-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]-N-(4-NITROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B456142.png)

![1,3-dimethyl-4-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B456144.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B456145.png)
![3-[(4-bromophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B456146.png)
![N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B456148.png)
![{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE](/img/structure/B456150.png)
![Methyl 2-({[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}amino)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B456151.png)
![5,7-Bis(difluoromethyl)-2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B456152.png)
![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-4-(difluoromethoxy)benzamide](/img/structure/B456156.png)
![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B456157.png)

![2-[(3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B456162.png)
